molecular formula C7H9F3O2 B3376662 1,1,1-Trifluoro-4-ethoxy-3-methyl-3-buten-2-one CAS No. 121781-56-4

1,1,1-Trifluoro-4-ethoxy-3-methyl-3-buten-2-one

Cat. No. B3376662
CAS RN: 121781-56-4
M. Wt: 182.14 g/mol
InChI Key: MDSDQULKLSBZHK-SNAWJCMRSA-N
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Description

1,1,1-Trifluoro-4-ethoxy-3-methyl-3-buten-2-one, also known as ETFBO, serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines . It reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .


Synthesis Analysis

ETFBO reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group . On heating with triethyl phosphite, ETFBO affords a [4+2] cycloaddition product, 2,2,2-triethoxy 2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene, which on hydrolysis affords a 2-oxo-2-hydroxy-2, 3-dihydro-3-hydroxy 5-trifluoromethyl-1,2λ5-oxaphospholen .


Molecular Structure Analysis

The linear formula of ETFBO is C2H5OCH=CHCOCF3 . The molecular weight is 168.11 . The InChI string is 1S/C6H7F3O2/c1-2-11-4-3-5 (10)6 (7,8)9/h3-4H,2H2,1H3/b4-3+ .


Chemical Reactions Analysis

ETFBO reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group . On heating with triethyl phosphite, ETFBO affords a [4+2] cycloaddition product, 2,2,2-triethoxy 2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene, which on hydrolysis affords a 2-oxo-2-hydroxy-2, 3-dihydro-3-hydroxy 5-trifluoromethyl-1,2λ5-oxaphospholen .


Physical And Chemical Properties Analysis

ETFBO is a liquid with a refractive index of n20/D 1.406 (lit.) . It has a boiling point of 51-53 °C/12 mmHg (lit.) and a density of 1.18 g/mL at 25 °C (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

ETFBO has been utilized in the synthesis of heterocyclic compounds. For instance, it is used in the condensation with methylhydrazine to yield pyrazole derivatives (Pavlik, Ayudhya, & Tantayanon, 2002). Additionally, ETFBO serves as a versatile precursor for the preparation of trifluoromethyl-substituted heteroarenes, exemplified by a synthetic approach towards the drug Celebrex® (celecoxib) (Sommer, Braun, Schröder, & Kirschning, 2017).

Use in Peptide Synthesis

ETFBO has been proposed as a suitable protecting group for the N-H terminal of amino acids in peptide synthesis. This application involves reacting amino acids with ETFBO to obtain N-protected amino acids, which can then be deprotected by acidic hydrolysis (Gorbunova, Gerus, Galushko, & Kukhar, 1991).

Reactions with Phosphorus and Other Nucleophiles

Research has shown ETFBO's reaction with triethyl phosphite, yielding cycloaddition products and demonstrating its reactivity with phosphorus nucleophiles (Gerus, Gorbunova, Kukhar, & Schmutzler, 1998). It also reacts with organo-magnesium and zinc compounds, leading to products arising from addition to the carbonyl group (Gorbunova, Gerus, & Kukhar, 1993).

Cycloaddition Reactions

ETFBO's capability in 1,3-dipolar cycloaddition reactions has been explored, specifically with nitrile oxides to form isoxazole and dioxazole rings (Jiang, Yue, Xiao, & Zhu, 2007).

Mechanism of Action

The mechanism of action of ETFBO involves its reaction with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group . On heating with triethyl phosphite, ETFBO affords a [4+2] cycloaddition product, 2,2,2-triethoxy 2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene, which on hydrolysis affords a 2-oxo-2-hydroxy-2, 3-dihydro-3-hydroxy 5-trifluoromethyl-1,2λ5-oxaphospholen .

properties

IUPAC Name

(E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSDQULKLSBZHK-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C)/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-4-ethoxy-3-methyl-3-buten-2-one

CAS RN

121781-56-4
Record name (3E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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